Glucomannan polysaccharide from Konjac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

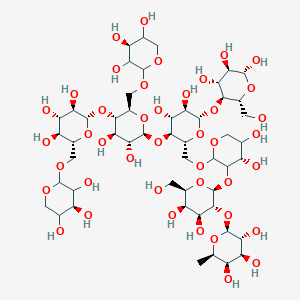

Glucomannan polysaccharide is a high-molecular-weight polysaccharide extracted from the corms of the konjac plant, scientifically known as Amorphophallus konjac. This perennial plant belongs to the Araceae family. The molecular structure of glucomannan consists of D-mannose and D-glucose units in a molar ratio of approximately 1.6:1.0, connected by β-1,4-glycosidic bonds . It is a water-soluble hydrocolloid known for its high viscosity and gel-forming properties .

作用機序

Target of Action

Glucomannan polysaccharide from Konjac (KGM) primarily targets the gastrointestinal tract . It is specifically degraded by colon β-mannanase , indicating its role in colon-targeted drug delivery systems (OCDDS) .

Mode of Action

KGM exhibits remarkable film-forming and gel-forming properties . The helical structure of KGM is maintained by the acetyl group, which plays a crucial role in preserving its structural integrity . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release .

Biochemical Pathways

The biosynthesis of KGM involves the pathway from sucrose to KGM . Key genes identified in this process include BsGPI, BsmanA, and BsCSLA . The functional differentiation of the cellulose synthase-like family A (CSLA) may be critical for the flow of glucomannan to KGM or the cell wall .

Pharmacokinetics

KGM exhibits a high degree of biocompatibility and biodegradability . It has low toxicity and high stability , making it a promising natural excipient for oral OCDDS . .

Result of Action

The administration of KGM has been found to increase the fecal output of total bile acids in rats . This suggests that KGM may have a significant impact on bile acid metabolism. Moreover, KGM enhances the antioxidant and antimicrobial activities of loaded active molecules .

Action Environment

The action of KGM can be influenced by environmental factors. For instance, the gel-forming properties of KGM can be affected by pH and temperature . Additionally, KGM’s stability can be enhanced by various degradation methods, including changes to its topological structure .

生化学分析

Biochemical Properties

Glucomannan polysaccharide from Konjac plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbohydrate-active enzymes, which are involved in the degradation of polysaccharides . These interactions are crucial for maintaining the structural integrity and biological activity of this compound. The acetyl groups present in the compound help preserve its helical structure, which is essential for its stability and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the gene expression of mucin 2, which is crucial for maintaining the mucosal barrier in the gut . Additionally, this compound enhances the antioxidant and antimicrobial activities of cells by providing a protective gel network that allows for the sustained release of active molecules .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s helical structure, maintained by acetyl groups, plays a crucial role in its binding interactions and overall stability . These interactions are essential for the compound’s biological activity and its ability to modulate various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including its topological structure and environmental conditions . Long-term studies have shown that this compound can maintain its biological activity and structural integrity over extended periods, making it a valuable component in biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound enhances the mucosal barrier function and modulates gut-associated lymphoid tissue immunity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its degradation and utilization within the body . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target areas, where it can exert its biological effects . The compound’s gel-forming properties also play a role in its distribution, allowing for sustained release and prolonged activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its functions effectively . The helical structure of the compound, maintained by acetyl groups, is crucial for its activity and stability within these subcellular locations .

準備方法

Synthetic Routes and Reaction Conditions: Glucomannan is typically extracted from konjac tubers through a series of steps involving washing, slicing, drying, and milling the tubers into a fine powder. The powder is then subjected to aqueous extraction to obtain the glucomannan polysaccharide . The extraction process may involve the use of ethanol-containing water to purify the glucomannan .

Industrial Production Methods: In industrial settings, the production of glucomannan involves large-scale extraction and purification processes. The konjac tubers are processed to remove impurities such as fats and proteins. The purified glucomannan is then dried and milled into a fine powder, which can be used in various applications .

化学反応の分析

Types of Reactions: Glucomannan undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of glucomannan can be achieved using acids or enzymes, resulting in the breakdown of the polysaccharide into smaller oligosaccharides .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

Esterification: Esterification reactions can be carried out using acetic anhydride to introduce acetyl groups into the glucomannan molecule.

Major Products Formed:

Hydrolysis: Produces oligosaccharides and monosaccharides.

Oxidation: Introduces carbonyl and carboxyl groups.

Esterification: Forms acetylated glucomannan with enhanced properties.

科学的研究の応用

Glucomannan polysaccharide has a wide range of scientific research applications:

類似化合物との比較

Xanthan Gum: Another polysaccharide with high viscosity and gel-forming properties.

Carrageenan: Derived from red seaweed, carrageenan is used as a thickener and stabilizer in food products.

Uniqueness of Glucomannan: Glucomannan is unique due to its high molecular weight, exceptional water-absorbing capacity, and ability to form thermally reversible gels. Its biodegradability and biocompatibility make it particularly suitable for biomedical applications .

特性

CAS番号 |

37220-17-0 |

|---|---|

分子式 |

C12H22O11 |

製品の起源 |

United States |

Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?

A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。